molecular formula C18H14Cl4F3N3OS B11710892 2-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide

2-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide

Cat. No.: B11710892
M. Wt: 519.2 g/mol
InChI Key: WYMQSWQTSCZYTG-UHFFFAOYSA-N
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Description

The compound 2-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a 3-methyl-substituted benzoyl group, a trichloroethylamine backbone, and a carbamothioyl-linked 2-chloro-5-(trifluoromethyl)phenyl moiety.

Properties

Molecular Formula

C18H14Cl4F3N3OS

Molecular Weight

519.2 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C18H14Cl4F3N3OS/c1-9-4-2-3-5-11(9)14(29)27-15(17(20,21)22)28-16(30)26-13-8-10(18(23,24)25)6-7-12(13)19/h2-8,15H,1H3,(H,27,29)(H2,26,28,30)

InChI Key

WYMQSWQTSCZYTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2,2,2-trichloro-1-(2-aminoethyl)benzamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to modify the halogenated aromatic ring.

    Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can lead to dehalogenated aromatic compounds.

Scientific Research Applications

2-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide involves its interaction with specific molecular targets. The compound’s thiourea group can form strong interactions with metal ions or enzyme active sites, potentially inhibiting their function. Additionally, the halogenated aromatic ring can engage in hydrophobic interactions with biological membranes, affecting cell permeability and function .

Comparison with Similar Compounds

Substituent-Driven Functional Differences

Compound Name Key Substituents Functional Impact
Target Compound Trichloroethyl, carbamothioyl, CF₃ Enhanced stability, metal coordination
Triflumuron () 4-(Trifluoromethoxy)phenyl Insect growth inhibition
N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide () Fluorine, hydroxyethyl Altered electronic effects, solubility
2,4-Dichloro-N-(thiadiazol-substituted)benzamide () Thiadiazole ring Heterocyclic bioactivity modulation

Key Observations :

  • The trichloroethyl group in the target compound increases steric hindrance compared to simpler alkyl chains in analogs like etobenzanid () .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl and trichloroethyl groups increase logP compared to non-halogenated analogs, improving membrane permeability .
  • Thermal Stability : Halogenation enhances thermal resistance, as seen in chlorinated benzamides like propachlor () .

Spectral Characterization

The target compound’s structure can be confirmed via:

  • ¹H/¹³C NMR : Peaks for methyl (δ ~2.3 ppm), trichloroethyl (δ ~4.5–5.5 ppm), and aromatic protons (δ ~7.0–8.0 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹), C-Cl (~750 cm⁻¹), and thiourea N-H (~3300 cm⁻¹) .
  • X-ray Crystallography : Confirms cis configuration of the carbamothioyl group (analogous to ) .

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